Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine
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Overview
Description
Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine is a chiral compound that belongs to the pyrrolidine family. This compound is characterized by the presence of two methoxymethyl groups attached to the pyrrolidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation, metal hydrides
Substitution: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Rac-(3R,4R)-3-methanesulfonyl-4-(trifluoromethyl)pyrrolidine
- Rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Rac-methyl (3R,4R)-4-(oxan-4-yl)pyrrolidine-3-carboxylate hydrochloride
Uniqueness
Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine is unique due to its specific stereochemistry and the presence of methoxymethyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(3S,4S)-3,4-bis(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C8H17NO2/c1-10-5-7-3-9-4-8(7)6-11-2/h7-9H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
UBRHINQVXJTVPR-YUMQZZPRSA-N |
Isomeric SMILES |
COC[C@@H]1CNC[C@H]1COC |
Canonical SMILES |
COCC1CNCC1COC |
Origin of Product |
United States |
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